Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate
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Overview
Description
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate is a heterocyclic compound featuring a pyrimidine ring attached to an amino acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate can be synthesized using a multi-step process. One common method involves the reaction of 2-aminopyrimidine with ethyl acrylate in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is typically carried out under nitrogen protection, with anhydrous ethanol as the solvent, and heated in an oil bath at temperatures between 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Post-reaction purification steps, such as recrystallization and solvent extraction, are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(pyrimidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 2-amino-3-(pyrimidin-2-yl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(pyridin-2-yl)propanoate: This compound has a pyridine ring instead of a pyrimidine ring, leading to different chemical and biological properties.
Ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H13N3O2 |
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Molecular Weight |
195.22 g/mol |
IUPAC Name |
ethyl 2-amino-3-pyrimidin-2-ylpropanoate |
InChI |
InChI=1S/C9H13N3O2/c1-2-14-9(13)7(10)6-8-11-4-3-5-12-8/h3-5,7H,2,6,10H2,1H3 |
InChI Key |
PLIIKNFGDFKPLE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=NC=CC=N1)N |
Origin of Product |
United States |
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